Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a methoxyphenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-methoxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperidine-1-carboxylate.
Reduction: Formation of tert-butyl 4-(4-methoxyphenyl)piperidine-1-ol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may play a role in binding to the active site of the target, while the piperidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-5-7-15(20-4)8-6-13/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
BHMPAOKINQIDRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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